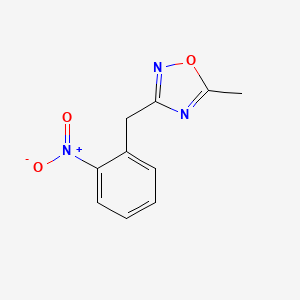![molecular formula C20H19N3O2 B2397800 2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide CAS No. 1428357-79-2](/img/structure/B2397800.png)
2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with specific biological targets, which makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives, including our compound of interest, have shown promise as antimicrobial agents. Their ability to inhibit bacterial and fungal growth makes them valuable in the fight against infections. Researchers have investigated their potential as novel antibiotics and antifungal drugs .
Antidepressant Properties
Certain pyridazine-based compounds exhibit antidepressant effects. These molecules may modulate neurotransmitter systems, contributing to mood regulation. Further studies are needed to explore their mechanisms of action and potential clinical applications .
Anti-Hypertensive Effects
Pyridazinone derivatives have been investigated for their ability to lower blood pressure. Their impact on vascular function and potential as antihypertensive agents warrant continued research .
Anticancer Potential
Researchers have explored pyridazine compounds, including our target molecule, for their anticancer properties. These derivatives may interfere with cancer cell growth, metastasis, or angiogenesis. Investigating their specific mechanisms and potential clinical use is crucial .
Antiplatelet Activity
Certain pyridazine-based compounds exhibit antiplatelet effects, which could be relevant in preventing thrombosis and cardiovascular diseases. Understanding their interactions with platelet receptors and signaling pathways is essential for therapeutic development .
Herbicidal Properties
Pyridazine derivatives have been used as herbicides in agriculture. Their ability to inhibit plant growth and development makes them valuable tools for weed control .
Other Anticipated Biological Activities
Beyond the mentioned fields, pyridazine and pyridazinone compounds have demonstrated diverse properties, including antipyretic, bronchial asthma and allergy, antidiabetic, anticonvulsant, and antibacterial effects. These multifaceted molecules continue to be a subject of scientific interest .
properties
IUPAC Name |
2,4-dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-8-9-15(14(2)12-13)20(25)21-17-7-5-4-6-16(17)18-10-11-19(24)23(3)22-18/h4-12H,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVIVJKCEZOOKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2397717.png)
![2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid](/img/structure/B2397718.png)

![2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2397723.png)
![3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2397724.png)
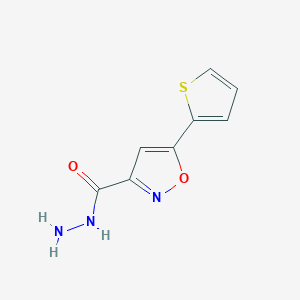
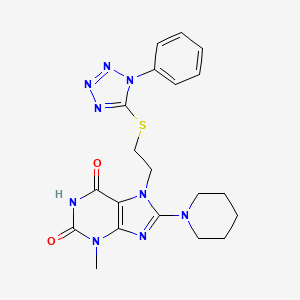
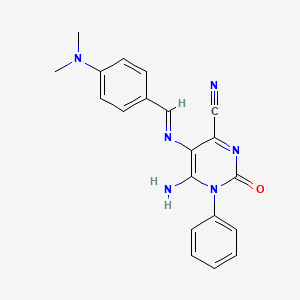

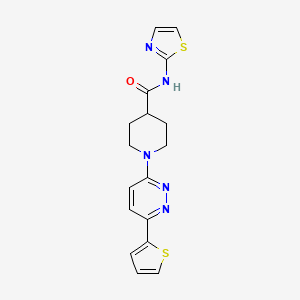
![2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2397734.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2397735.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2397736.png)
